
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2230802-90-9 . It has a molecular weight of 203.67 and its IUPAC name is 2,3,5,8-tetrahydroindolizine-8a (1H)-carboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 123.104799419 g/mol . The compound has a topological polar surface area of 3.2 Ų and a complexity of 129 .Aplicaciones Científicas De Investigación
Antibacterial Activities
Research on derivatives of compounds with complex structures, including indolizine derivatives, has shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, the study by Bildirici, Şener, and Tozlu (2007) synthesized compounds from a starting material similar in complexity to the indolizine derivative mentioned, evaluating their antibacterial activities using the tube dilution method. This suggests potential applications of indolizine derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antimicrobial and Antifungal Activity
Compounds containing moieties similar to the indolizine derivative have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. Mickevičienė et al. (2015) created a series of N-Substituted-β-amino Acid Derivatives displaying good antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This indicates the potential use of such compounds in the treatment or management of microbial infections (Mickevičienė et al., 2015).
Antituberculosis, Anticancer, Anti-inflammatory, and Antibacterial Agents
A study by Mahanthesha, Suresh, and Naik (2022) focused on the synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides from an acid similar to the one , showing excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. This suggests that modifications of the indolizine core structure could lead to potential therapeutic agents for multiple diseases (Mahanthesha, Suresh, & Naik, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWMKSFTXBMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=CCN2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
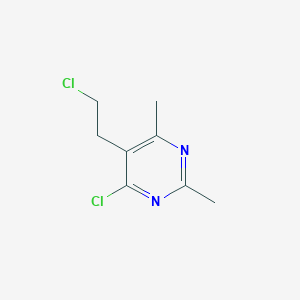
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
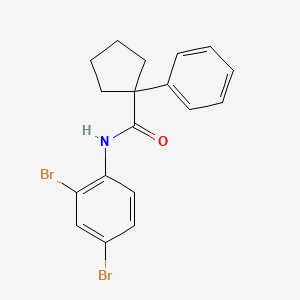
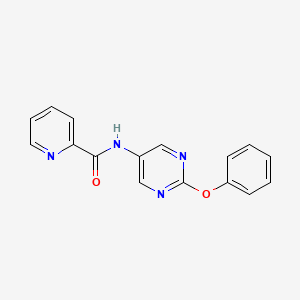
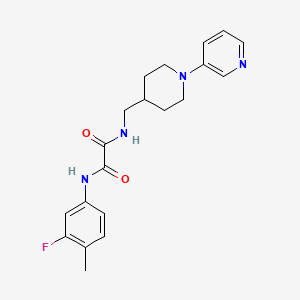
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)

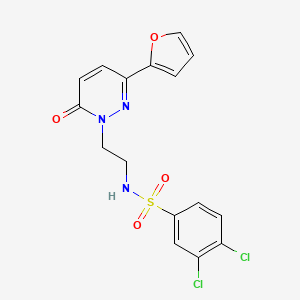
![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)
![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)